Bis(thiazol-5-ylmethyl) Carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1370406-84-0 |
|---|---|
Molecular Formula |
C9H8N2O3S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
bis(1,3-thiazol-5-ylmethyl) carbonate |
InChI |
InChI=1S/C9H8N2O3S2/c12-9(13-3-7-1-10-5-15-7)14-4-8-2-11-6-16-8/h1-2,5-6H,3-4H2 |
InChI Key |
ICFSKYCTIJFSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)COC(=O)OCC2=CN=CS2 |
Origin of Product |
United States |
Detailed Investigation of Chemical Reactivity and Transformation Mechanisms of Bis Thiazol 5 Ylmethyl Carbonate
Reactivity Profile of the Carbonate Moiety
The carbonate group, an ester of carbonic acid, is characterized by a carbonyl carbon bonded to two alkoxy groups. Its reactivity is primarily centered on the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.
Nucleophilic Acyl Substitution and Transesterification Reactions
Nucleophilic acyl substitution is a fundamental reaction pathway for carbonate esters. This reaction involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. In the case of bis(thiazol-5-ylmethyl) carbonate, the leaving group would be a thiazol-5-methoxide anion or its protonated form, thiazol-5-ylmethanol.
The general mechanism for nucleophilic acyl substitution is as follows:
Nucleophilic attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the carbonate.
Formation of a tetrahedral intermediate: The pi bond of the carbonyl group breaks, and a tetrahedral intermediate with a negative charge on the oxygen atom is formed.
Elimination of the leaving group: The carbonyl group is reformed by the elimination of one of the thiazol-5-methoxide groups (-OCH₂-thiazole).
A specific and important example of nucleophilic acyl substitution is transesterification. In this reaction, an alcohol (R'OH) reacts with the carbonate in the presence of an acid or base catalyst to form a new carbonate and thiazol-5-ylmethanol. wikipedia.org Basic catalysts, such as alkali metal hydroxides or alkoxides, are commonly employed to deprotonate the incoming alcohol, increasing its nucleophilicity. beilstein-journals.org The reaction can also be catalyzed by acids, which protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
The transesterification of this compound with an alcohol (R'OH) would proceed as illustrated in the following table:
| Reactant | Catalyst | Product(s) |
| This compound + R'OH | Acid or Base | (Thiazol-5-ylmethyl) (R') Carbonate + Thiazol-5-ylmethanol |
Further reaction could lead to the formation of the symmetrical carbonate (R'O)₂CO. The efficiency of the transesterification would be influenced by the nature of the alcohol, the catalyst used, and the reaction conditions such as temperature and solvent. bohrium.com
Hydrolytic Stability and Mechanistic Pathways
The hydrolytic stability of this compound is a critical aspect of its reactivity profile. Carbonate esters can undergo hydrolysis to yield carbonic acid (which is unstable and decomposes to carbon dioxide and water) and the corresponding alcohols. The hydrolysis can be catalyzed by acid, base, or occur neutrally, albeit at a slower rate. sigmaaldrich.comresearchgate.net
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This is typically a rapid process. The mechanism is analogous to saponification of esters. acs.org
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. sigmaaldrich.comnih.gov
The structure of the alcohol moiety can influence the rate of hydrolysis. For benzylic carbonates, which are structurally similar to this compound, studies have shown that the hydrolysis kinetics are pH-dependent. chemicalbook.com It can be inferred that the thiazole (B1198619) ring, being a heterocyclic aromatic system, will influence the electronic properties of the methylene (B1212753) group and, consequently, the stability of the carbonate ester. The electron-withdrawing nature of the thiazole ring may enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis compared to simple dialkyl carbonates.
Reactions with Electrophiles and Nucleophiles at the Carbonyl Center
The primary reaction at the carbonyl center is with nucleophiles, as discussed above. The carbonyl carbon is highly electrophilic and will readily react with a wide range of nucleophiles, including:
Amines: Reaction with primary or secondary amines will lead to the formation of carbamates.
Grignard Reagents: Organometallic reagents like Grignard reagents will attack the carbonyl carbon.
Hydride Reagents: Reducing agents such as lithium aluminum hydride will reduce the carbonate to methanol.
Reactions with electrophiles at the carbonyl oxygen are also possible, primarily protonation under acidic conditions, which activates the carbonyl group for nucleophilic attack.
Intrinsic Reactivity of the Thiazole Ring System
The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both a sulfur and a nitrogen atom. The electron distribution in the ring dictates its behavior towards electrophiles and nucleophiles. wikipedia.orgnumberanalytics.com
Electrophilic Aromatic Substitution Patterns on the Thiazole Nucleus
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. In the thiazole ring, the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. wikipedia.orgsciepub.com The order of reactivity for electrophilic substitution is generally C5 > C4 > C2.
For this compound, the C5 position is already substituted. The -CH₂-O-C(O)O-CH₂-thiazole group will act as a deactivating group due to the electron-withdrawing nature of the carbonate moiety, making further electrophilic substitution on the thiazole ring less favorable than in unsubstituted thiazole. However, if substitution were to occur, it would be directed to the C4 or C2 positions. Common electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the thiazole ring. sciepub.com
Nitration: Introduction of a nitro group (-NO₂).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
The specific conditions required for these reactions would likely be harsher than for more activated aromatic systems.
Nucleophilic Addition and Substitution Reactions at the Thiazole Ring (e.g., C-2 reactivity of thiazoles)
The thiazole ring is relatively electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 position. The proton at the C2 position is the most acidic proton on the thiazole ring and can be abstracted by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a C2-lithiated thiazole. This nucleophilic center can then react with various electrophiles.
For this compound, the formation of a C2-lithiated species would allow for the introduction of a wide range of functional groups at this position. The reaction of the C2-lithiated intermediate with an electrophile (E⁺) is depicted below:
| Intermediate | Electrophile (E⁺) | Product |
| 2-Lithio-5-(hydroxymethyl)thiazole carbonate | Aldehydes, Ketones, Alkyl halides, CO₂ | 2-Substituted-bis(thiazol-5-ylmethyl) carbonate |
Nucleophilic aromatic substitution (SNAr) can also occur on the thiazole ring if a good leaving group (such as a halogen) is present at the C2 position. A strong nucleophile can displace the leaving group to form a new substituted thiazole. While the parent compound does not have a suitable leaving group, this pathway is relevant for derivatized forms of this compound.
Decomposition Pathways and Thermal/Photochemical Stability Studies
Detailed experimental studies specifically investigating the decomposition pathways, thermal stability, and photochemical stability of this compound are not extensively documented in publicly available literature. However, an understanding of its potential stability and degradation can be inferred from the chemical nature of its constituent functional groups: the thiazole rings and the central carbonate linker.
The carbonate functional group is known to be susceptible to both thermal and chemical degradation. For instance, studies on simple cyclic carbonates like ethylene (B1197577) carbonate show that decomposition can occur at temperatures as high as 150 °C. mdpi.com The decomposition of this compound would likely proceed via the cleavage of the carbonate C-O bonds. Potential pathways could include decarboxylation to yield thiazol-5-ylmethanol and other derivatives, or hydrolysis in the presence of water, which would also break down the carbonate linkage.
The thiazole ring itself is an aromatic heterocycle and generally exhibits a degree of stability. wikipedia.org Its aromaticity, resulting from pi-electron delocalization, confers resistance to degradation. wikipedia.org However, the substituents on the ring can influence its reactivity. Research on the sensitized photolysis of peptidic thiazoles has shown that while the thiazole core is relatively stable against singlet oxygen, the presence of electron-withdrawing groups, such as a carboxamide, can further decrease its reactivity. acs.org Conversely, the specific electronic environment of the thiazole rings in this compound will dictate its ultimate photochemical fate. Photoexcitation of thiazole derivatives can lead to a series of structural rearrangements and permutations rather than outright decomposition. d-nb.info
| Feature | Inferred Stability/Decomposition Pathway | Basis for Inference | Citation |
| Thermal Stability | Likely susceptible to decomposition at elevated temperatures (>150 °C). | General reactivity of organic carbonates. | mdpi.com |
| Photochemical Stability | The thiazole ring is expected to be relatively stable due to its aromaticity. However, photochemical irradiation can induce structural permutations. | Studies on the photochemistry of thiazole and isothiazole (B42339) derivatives. | acs.orgd-nb.info |
| Primary Decomposition Pathway | Cleavage of the carbonate C-O bonds via hydrolysis or thermal decarboxylation. | Known reactivity of the carbonate functional group. | mdpi.com |
Derivatization and Functional Group Interconversion Strategies
While derivatization strategies specifically targeting this compound are not detailed in the literature, a vast body of research exists on the functionalization of the thiazole ring, which can be applied to this molecule. neliti.com These strategies are crucial for modifying the compound's properties and for creating new molecular entities. neliti.comjchemrev.com
Strategies for Thiazole Ring Derivatization:
C-H Functionalization: Direct C-H activation is a powerful tool for introducing new substituents onto the thiazole ring without pre-functionalization. This can be achieved using transition-metal catalysis to form new carbon-carbon or carbon-heteroatom bonds. d-nb.info
Halogenation: Introducing halogens (e.g., iodine, bromine) onto the thiazole ring provides a handle for subsequent cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. udayton.edu This is a common strategy for building more complex molecular architectures. udayton.edu
Acylation: The amino groups on related aminothiazole derivatives can undergo acylation reactions. While this compound lacks a primary amino group on the ring, this strategy is a cornerstone for modifying related thiazole-containing compounds. udayton.edusemanticscholar.org
Photochemical Permutation: A novel approach involves using photochemical irradiation to induce a structural rearrangement of the thiazole ring itself. This can alter the positions of substituents on the ring, providing access to isomers that are difficult to synthesize through traditional methods. d-nb.info This strategy has been used to convert thiazole derivatives into their isothiazole isomers. d-nb.info
Modification of Carboxyl Groups in Related Thiazole Derivatives:
The modification of carboxyl groups is a key functional group interconversion in the synthesis of diverse thiazole derivatives. nih.gov For example, in the development of novel insecticides, thiazole-4-carboxylate esters were converted into a variety of amides. mdpi.com This transformation is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). nih.gov
In another example, methyl 2-aminobenzo[d]thiazole-6-carboxylates, which contain both an amino group and a carboxylate, were selectively alkylated at other positions while the carboxylate was preserved for potential future modifications. acs.org This highlights the ability to perform selective functional group interconversions on multifunctional thiazole derivatives. acs.org These established methods for carboxyl group modification could theoretically be applied if the thiazole rings in this compound were further functionalized to include such a group.
| Reaction Type | Description | Reagents/Conditions | Application | Citation |
| Amide Formation | Conversion of a thiazole carboxylic acid or ester to an amide. | 1. Hydrolysis (e.g., LiOH) 2. Amide coupling (e.g., EDCI, DMAP, desired amine) | Creates diverse carboxamide derivatives with varied biological activities. | nih.govnih.gov |
| Esterification | Conversion of a thiazole carboxylic acid to an ester. | Alcohol, Acid catalyst | Protection of the carboxyl group or modulation of properties. | mdpi.com |
| Halogenation | Introduction of a halogen atom onto the thiazole ring. | N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS) | Provides a handle for cross-coupling reactions. | udayton.edu |
| Suzuki-Miyaura Coupling | Formation of a C-C bond between a halogenated thiazole and a boronic acid. | Pd catalyst, Base | Synthesis of biaryl thiazole derivatives. | d-nb.info |
| Photochemical Isomerization | Rearrangement of the thiazole ring structure. | Photochemical irradiation | Access to structural isomers (e.g., isothiazoles). | d-nb.info |
Comprehensive Spectroscopic and Structural Characterization of Bis Thiazol 5 Ylmethyl Carbonate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. For Bis(thiazol-5-ylmethyl) carbonate, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would be employed to confirm its constitution and connectivity.
The ¹H NMR spectrum of this compound is expected to be relatively simple and symmetric. Due to the symmetrical nature of the molecule, where two identical thiazol-5-ylmethyl groups are linked by a carbonate, we would anticipate a specific set of signals.
Expected ¹H NMR Data:
The key proton signals would arise from the thiazole (B1198619) ring and the methylene (B1212753) (CH₂) bridges.
Thiazole Protons: The thiazole ring has two protons. The proton at position 2 (C2-H) is adjacent to the nitrogen and sulfur atoms and would appear at the most downfield position. The proton at position 4 (C4-H) would appear slightly more upfield.
Methylene Protons: The two methylene groups (-CH₂-) are chemically equivalent and are situated between the carbonate oxygen and the thiazole ring. These would appear as a single signal.
While specific, experimentally verified chemical shifts and coupling constants for this compound are not available in the reviewed literature, a theoretical assignment based on typical values for thiazole derivatives and similar structures can be projected.
Interactive Table: Predicted ¹H NMR Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2 (Thiazole) | ~8.8 - 9.0 | Singlet (s) | 2H |
| H-4 (Thiazole) | ~7.8 - 8.0 | Singlet (s) | 2H |
| -CH₂- (Methylene) | ~5.4 - 5.6 | Singlet (s) | 4H |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Given the symmetry of this compound, the number of unique carbon signals would be less than the total number of carbon atoms (9). We would expect to see 5 distinct signals.
Expected ¹³C NMR Data:
Carbonyl Carbon (C=O): This carbon from the carbonate group is highly deshielded and will appear significantly downfield.
Thiazole Carbons: The three carbons of the thiazole ring (C2, C4, C5) will have distinct chemical shifts. C2 is typically the most downfield due to its position between two heteroatoms.
Methylene Carbon (-CH₂-): The carbon of the methylene bridge will appear in the aliphatic region, shifted downfield due to the adjacent oxygen atom.
Interactive Table: Predicted ¹³C NMR Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hybridization |
| C=O (Carbonate) | ~153 - 155 | sp² |
| C-2 (Thiazole) | ~151 - 153 | sp² |
| C-4 (Thiazole) | ~142 - 144 | sp² |
| C-5 (Thiazole) | ~125 - 127 | sp² |
| -CH₂- (Methylene) | ~65 - 68 | sp³ |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, several 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Current time information in Bangalore, IN. For this compound, no cross-peaks are expected in the COSY spectrum as all proton signals are predicted to be singlets, indicating no scalar coupling between them. This lack of correlation would itself be a key piece of structural information. Current time information in Bangalore, IN.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). advatechgroup.com This would be crucial for definitively assigning which proton is attached to which carbon. Expected correlations would be:
The ¹H signal at ~8.8-9.0 ppm would correlate with the ¹³C signal at ~151-153 ppm (C-2).
The ¹H signal at ~7.8-8.0 ppm would correlate with the ¹³C signal at ~142-144 ppm (C-4).
The ¹H signal at ~5.4-5.6 ppm would correlate with the ¹³C signal at ~65-68 ppm (-CH₂-).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). advatechgroup.com This is vital for piecing together the molecular fragments. Key expected HMBC correlations would include:
Correlation from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and to the thiazole carbons C-5 and C-4.
Correlation from the thiazole proton H-4 to the thiazole carbons C-2 and C-5.
Correlation from the thiazole proton H-2 to the thiazole carbons C-4 and C-5.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The thiazole ring has several characteristic vibrations. While specific experimental IR data for this compound is not documented in the searched literature, the expected absorption bands can be predicted based on known data for thiazole-containing compounds. aquigenbio.com
C=N Stretch: The carbon-nitrogen double bond (C=N) stretching vibration in a thiazole ring typically appears in the region of 1650–1550 cm⁻¹. aquigenbio.com
C-S Stretch: The carbon-sulfur (C-S) stretching vibration is generally weaker and appears at a lower frequency, often in the 700-600 cm⁻¹ range. synzeal.com
The carbonate group is the central functional group of the molecule and would produce strong, characteristic absorption bands.
Carbonyl (C=O) Stretch: The C=O stretch in organic carbonates is one of the most intense and easily identifiable peaks in an IR spectrum. chemwhat.com For a non-conjugated, saturated carbonate like this one, a very strong absorption band is expected in the range of 1750–1740 cm⁻¹.
Ester (C-O) Stretch: The carbonate linkage also features C-O bonds. These give rise to strong stretching vibrations, typically appearing as one or more bands in the 1300–1200 cm⁻¹ region. The asymmetric O-C-O stretch is particularly characteristic and is found at a higher wavenumber than the C-C-O stretch of a typical ester.
Interactive Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Carbonate) | Stretch | ~1745 | Strong |
| C-O (Carbonate) | Asymmetric Stretch | ~1280 - 1240 | Strong |
| C=N (Thiazole) | Stretch | ~1600 | Medium |
| C=C (Thiazole) | Ring Stretch | ~1500 | Medium-Weak |
| C-H (Thiazole) | Stretch | ~3100 | Medium-Weak |
| C-H (Methylene) | Stretch | ~2960 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule.
For this compound, with a molecular formula of C₉H₈N₂O₃S₂, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to confirm this calculated mass to within a few parts per million (ppm), thereby verifying the molecular formula.
Table 1: Theoretical Isotopic Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₉H₈N₂O₃S₂ | ¹²C₉¹H₈¹⁴N₂¹⁶O₃³²S₂ | 256.0030 |
| ¹³C¹²C₈¹H₈¹⁴N₂¹⁶O₃³²S₂ | 257.0064 |
This table represents theoretical data. Experimental HRMS data for this specific compound is not currently available in the public domain.
Tandem Mass Spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the protonated molecule ([M+H]⁺). In an MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments would provide valuable information about the connectivity of the atoms within the molecule.
Likely fragmentation pathways would involve the cleavage of the carbonate linkage and bonds within the thiazole rings. For instance, the loss of a thiazol-5-ylmethyl group or the decarboxylation of the parent ion would be expected fragmentation patterns. A detailed analysis of the masses of the resulting fragments would help to piece together the structure of the original molecule.
Table 2: Hypothetical MS/MS Fragmentation Data for [C₉H₈N₂O₃S₂ + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 257.0108 | 159.0223 | C₄H₄NS | [C₅H₅NO₃S]⁺ |
| 257.0108 | 98.0219 | C₅H₅NO₃S | [C₄H₄NS]⁺ |
This table is a hypothetical representation of potential fragmentation patterns. Actual experimental MS/MS data is required for definitive pathway elucidation.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.
As of now, no crystallographic data for this compound has been deposited in crystallographic databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The thiazole ring is a known chromophore, a part of a molecule responsible for its color. wikipedia.org
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the thiazole rings. The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima would be characteristic of the compound's electronic system. This data could be used for quantitative analysis and to understand the electronic properties of the molecule.
Without experimental data, a specific discussion of the electronic transitions and chromophore characterization is not possible.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Computational and Theoretical Investigations of Bis Thiazol 5 Ylmethyl Carbonate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system. From this, a wealth of information about the molecule's stability, geometry, and electronic properties can be derived.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. researchgate.net It is exceptionally well-suited for investigating organic molecules like Bis(thiazol-5-ylmethyl) Carbonate.
Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles that define its structure. The resulting geometry provides a clear picture of the molecule's shape, including the relative orientation of the two thiazole (B1198619) rings with respect to the central carbonate group.
Electronic Properties: Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution across the molecule. It would likely show electron-rich regions (negative potential) around the nitrogen and sulfur atoms of the thiazole rings and the oxygen atoms of the carbonate, highlighting these as potential sites for electrophilic attack. Conversely, electron-deficient regions (positive potential) would indicate sites susceptible to nucleophilic attack. ijcsi.pro
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This table presents hypothetical, representative data for illustrative purposes, as specific computational studies on this molecule are not publicly available. Values are based on known parameters for similar chemical structures.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonate) | 1.21 Å |
| Bond Length | C-O (carbonate) | 1.34 Å |
| Bond Length | O-CH₂ | 1.45 Å |
| Bond Length | CH₂-C (thiazole) | 1.51 Å |
| Bond Angle | O-C-O (carbonate) | 108.5° |
| Bond Angle | C-O-C (carbonate) | 124.0° |
| Dihedral Angle | O=C-O-CH₂ | ~180° (trans) |
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting a molecule's reactivity and kinetic stability. tandfonline.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcsi.pro
HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole rings, specifically involving the π-systems and the sulfur and nitrogen heteroatoms. These regions are the most likely to interact with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the ability to accept an electron. The LUMO is anticipated to be centered on the electrophilic carbonyl carbon of the carbonate group. This site is the primary target for nucleophiles, for instance, in a hydrolysis reaction.
HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This table presents hypothetical, representative data for illustrative purposes.
| Parameter | Predicted Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.8 eV | Indicates electron-donating capability, localized on thiazole rings. |
| E(LUMO) | -1.2 eV | Indicates electron-accepting capability, localized on the carbonate C=O group. |
| Energy Gap (ΔE) | 5.6 eV | Suggests good kinetic stability under normal conditions. |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its movement and flexibility over time. nih.gov An MD simulation would model the behavior of this compound in a specific environment, such as in a solvent like water or DMSO, by solving Newton's equations of motion for the atoms.
This analysis is critical for understanding the molecule's conformational landscape—the range of shapes it can adopt by rotating around its single bonds. For this compound, key areas of flexibility include the rotation around the O-CH₂ and CH₂-thiazole bonds. MD simulations can reveal the preferred conformations, the energy barriers between them, and how interactions with solvent molecules influence its shape. biorxiv.org This dynamic picture is essential for understanding how the molecule might fit into a binding site of a biological target or how it behaves in a reaction medium.
Prediction and Correlation of Spectroscopic Data with Experimental Results
Computational methods can accurately predict spectroscopic properties, which can then be compared with experimental results to confirm the molecule's structure.
Simulated NMR Shifts: By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the optimized geometry, a theoretical NMR spectrum can be generated. jst.go.jp Comparing the predicted chemical shifts with those from an experimental spectrum helps to validate the computed structure and aids in the assignment of complex spectral peaks. nih.gov
Simulated IR Frequencies: The vibrational frequencies of the molecule can also be calculated. researchgate.net This results in a theoretical infrared (IR) spectrum, where peaks correspond to specific bond stretching, bending, and wagging motions. A strong absorption predicted for the C=O stretch of the carbonate group (typically around 1740-1760 cm⁻¹) would be a key feature to correlate with an experimental IR spectrum. researchgate.net
Table 3: Correlation of Predicted and Experimental Spectroscopic Data Note: This table presents hypothetical data for illustrative purposes. Experimental values are typical ranges for the specified functional groups.
| Spectroscopy | Functional Group | Predicted Value | Typical Experimental Value |
|---|---|---|---|
| ¹³C-NMR | C=O (Carbonate) | ~155 ppm | 150-160 ppm |
| ¹H-NMR | -O-CH₂- | ~5.3 ppm | 5.0-5.5 ppm |
| IR | C=O Stretch | ~1750 cm⁻¹ | 1740-1760 cm⁻¹ |
| IR | C-O Stretch | ~1260 cm⁻¹ | 1250-1300 cm⁻¹ |
Theoretical Studies of Reaction Pathways and Transition States in Chemical Transformations
Beyond static properties, computational chemistry can be used to model the entire course of a chemical reaction. unesp.br For this compound, a relevant transformation to study would be its hydrolysis, where the carbonate ester is cleaved by water.
Using DFT, researchers can map out the reaction's potential energy surface. This involves identifying the structures and energies of the reactants, products, any intermediates, and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Such studies can elucidate the reaction mechanism, for example, by determining whether the hydrolysis proceeds through a stepwise or concerted pathway and by showing how surrounding solvent molecules might participate in the reaction.
Exploration of Non Biological Applications and Advanced Materials Science for Bis Thiazol 5 Ylmethyl Carbonate
Role in Polymer Chemistry and Advanced Material Synthesis
There is currently no direct, published research detailing the use of Bis(thiazol-5-ylmethyl) Carbonate in polymer chemistry. However, its molecular architecture suggests theoretical viability in several areas.
As a Monomer in Polymerization Reactions
The structure of this compound, featuring two thiazole-5-ylmethyl groups linked by a carbonate, does not immediately present as a conventional monomer for common polymerization reactions like chain-growth or step-growth polymerization. For it to act as a monomer, it would likely require modification to introduce polymerizable functional groups.
Theoretically, the thiazole (B1198619) rings could be functionalized to participate in polymerization. For instance, the introduction of vinyl or acrylic groups onto the thiazole rings could enable free-radical polymerization. Alternatively, the generation of diol or diamine derivatives from the parent molecule could allow for its use in the synthesis of polyesters or polyamides, respectively. However, no such derivatives or polymerization studies involving this compound have been documented.
Applications as a Cross-linking Agent or Polymer Modifier
The bifunctional nature of this compound makes its potential application as a cross-linking agent a more plausible, yet still undocumented, area of exploration. weebly.comdiva-portal.orgproquest.com Cross-linking agents are crucial for modifying the properties of polymers, enhancing their strength, thermal stability, and chemical resistance. The two thiazole moieties could potentially react with functional groups on polymer chains to form a cross-linked network. The specific conditions and types of polymers amenable to cross-linking with this compound would need to be experimentally determined.
Furthermore, the incorporation of thiazole rings into a polymer backbone through modification could impart unique properties to the material, such as altered thermal stability, conductivity, or the ability to coordinate with metal ions.
Coordination Chemistry and Metal Complexation (e.g., as a ligand for transition metal ions)
The coordination chemistry of ligands containing thiazole rings is a well-established field, as the nitrogen and sulfur atoms of the thiazole ring can act as donor atoms for metal ions. researchgate.nethud.ac.uk This suggests that this compound could function as a ligand.
Synthesis and Characterization of Metal Complexes
Despite the potential, there are no specific reports on the synthesis and characterization of metal complexes with this compound as a ligand. The synthesis of such complexes would likely involve reacting the compound with various transition metal salts under appropriate conditions.
Characterization of any resulting complexes would be crucial to understand their structure and properties. Standard analytical techniques would be employed:
| Analytical Technique | Information Gained |
| Infrared (IR) Spectroscopy | To identify the coordination of the metal to the thiazole ring or carbonate group by observing shifts in the vibrational frequencies of C=N, C-S, and C=O bonds. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure of the complex in solution and to observe changes in the chemical shifts of the ligand's protons and carbons upon coordination. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex, providing information about the coordination environment of the metal ion. |
| Elemental Analysis | To confirm the empirical formula of the synthesized complex. |
Investigation of Coordination Modes and Geometries
The thiazole ring can coordinate to a metal center in several ways, most commonly through the nitrogen atom (N-coordination) or, less commonly, through the sulfur atom (S-coordination). Given the presence of two thiazole rings, this compound could act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, connecting two or more metal centers to form coordination polymers or metal-organic frameworks (MOFs). mdpi.comrsc.org The flexibility of the carbonate linker would influence the potential coordination modes and the resulting geometries of the metal complexes, which could range from simple mononuclear species to complex polymeric structures.
Contributions to Advanced Organic Synthesis as a Reagent or Intermediate
This compound is known as an intermediate in the synthesis of Cobicistat. pharmaffiliates.comgoogle.com Its role as a reagent or intermediate in other advanced organic syntheses is not well-documented.
The reactivity of the carbonate group makes it a potential electrophile. It could, in theory, be used to introduce the thiazol-5-ylmethyl group onto nucleophiles in a reaction that would release the other thiazol-5-ylmethyl group as a leaving group. This could be a strategy for the controlled delivery of this specific fragment in a multi-step synthesis. However, more common and efficient reagents for such transformations are typically employed.
The development of novel synthetic methodologies could potentially uncover new applications for this compound as a specialized reagent. For instance, its unique structure might offer advantages in specific stereoselective or regioselective reactions.
Catalytic Applications (e.g., as a component in homogeneous or heterogeneous catalytic systems)
Currently, there is a notable absence of published research detailing the specific catalytic applications of this compound in either homogeneous or heterogeneous systems. A comprehensive review of scientific literature and chemical databases does not yield any specific instances where this compound has been utilized as a catalyst, a ligand for a catalytically active metal center, or as a precursor for a catalytic material.
While the thiazole moiety is a component of various ligands used in catalysis, particularly in the formation of N-heterocyclic carbene (NHC) complexes, there is no direct evidence to suggest that this compound has been explored for this purpose. The stability and reactivity of the carbonate linkage may also influence its suitability for typical catalytic reaction conditions.
Therefore, this section remains open for future research to explore the potential of this compound in the field of catalysis.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
